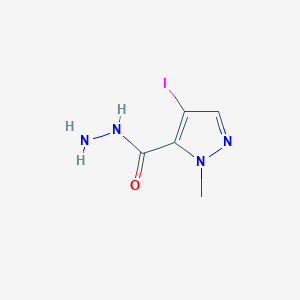![molecular formula C27H25ClN4O2S B2552810 5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-58-8](/img/structure/B2552810.png)
5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-((4-Benzylpiperidin-1-yl)(4-chlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that appears to be related to a class of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural features, such as thiazole, furan, and chlorophenyl moieties, which are known to exhibit various biological activities, including anti-inflammatory and anticancer effects .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex structures with potential biological activities. For instance, derivatives of benzo[b]furan with a 2-aminothiazol-4-yl moiety have been prepared and evaluated for their leukotriene B(4) inhibitory activity . Similarly, thiazolidinone compounds containing a furan moiety have been synthesized and their anticancer properties have been investigated . These studies suggest that the synthesis of such compounds is feasible and can lead to biologically active molecules.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques, including NMR, IR, and Mass Spectra analysis . Additionally, theoretical investigations using ab initio Hartree-Fock and Density Functional Theory (DFT) methods have been conducted to understand the conformational stability and molecular structure of a benzo[d]thiazol-2(3H)-one derivative . These analyses are crucial for confirming the chemical structure of synthesized compounds and for understanding their conformational dynamics.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include condensation, cyclization, and functional group modifications. These reactions are carefully designed to introduce specific functional groups that are hypothesized to contribute to the biological activity of the compounds. For example, the introduction of electron-donating groups on the thiazolidinone moiety has been shown to play a significant role in the anticancer properties of the synthesized compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of various functional groups, such as the furan and thiazole rings, can affect these properties and, consequently, the biological activity of the compounds. Theoretical calculations, such as those for the HOMO and LUMO energies, provide insights into the electronic properties of the molecules, which are important for understanding their reactivity and interaction with biological targets .
Scientific Research Applications
Synthesis and Biological Activity
Research on compounds with a similar chemical structure has demonstrated a range of applications, primarily focusing on the synthesis and evaluation of biological activities. For instance, derivatives of thiazolopyrimidine, which share structural similarities, have shown significant antinociceptive and anti-inflammatory activities. These compounds were synthesized and evaluated using techniques like the tail-flick method for antinociceptive activity and the carrageenan-induced paw edema test for anti-inflammatory activity (Selvam et al., 2012).
Antimicrobial Applications
Formazans derived from Mannich base of a structurally related compound exhibited antimicrobial activities against pathogenic bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger and Candida albicans. The synthesis pathway involved refluxing with formaldehyde and ammonium chloride, followed by esterification and subsequent reactions leading to the formation of formazans (Sah et al., 2014).
Synthesis of Isothiazoles and Triazolothiadiazoles
The reaction of furans with trithiazyl trichloride, a process leading to the formation of isothiazoles, represents another research application. This synthesis approach offers a new method for creating compounds with potential chemical and biological significance (Duan et al., 1997). Additionally, the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives has been explored for their antibacterial activities, highlighting the versatility of this structural framework in drug development (Patel et al., 2015).
Electrochromic and Anticancer Properties
Thiazolothiazole-based copolymers with varied donor groups have been studied for their electrochromic properties, demonstrating the potential of such compounds in electronic and optoelectronic applications (Akpinar et al., 2013). Moreover, certain thiazolidinone derivatives containing the furan moiety have shown anticancer activities, offering insights into the development of new therapeutic agents (Chandrappa et al., 2009).
properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(4-chlorophenyl)methyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2S/c28-21-10-8-20(9-11-21)23(31-14-12-19(13-15-31)17-18-5-2-1-3-6-18)24-26(33)32-27(35-24)29-25(30-32)22-7-4-16-34-22/h1-11,16,19,23,33H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTFIJDYWUURRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=C(C=C3)Cl)C4=C(N5C(=NC(=N5)C6=CC=CO6)S4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)
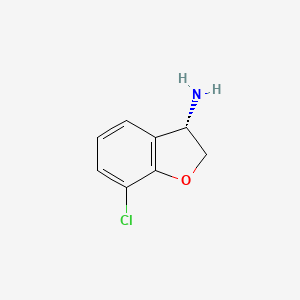

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2552732.png)
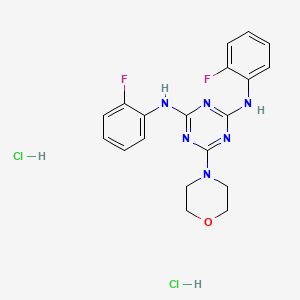

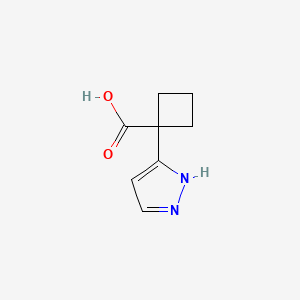
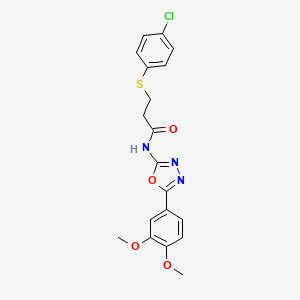
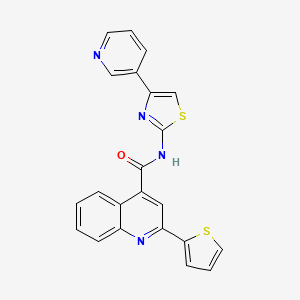

![2,4,5-trifluoro-3-methoxy-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2552743.png)
![3-[5-[2-(butan-2-ylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2552745.png)
![3-(1-(isoquinoline-1-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552747.png)
